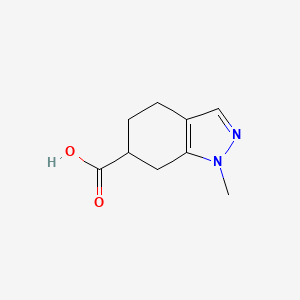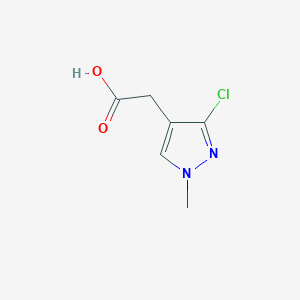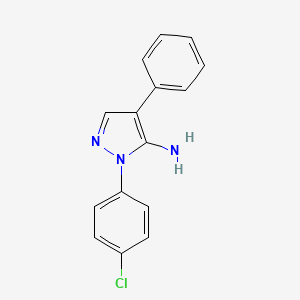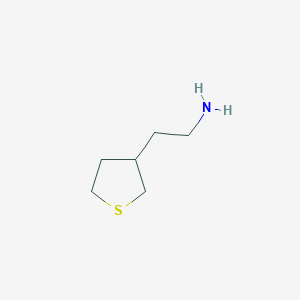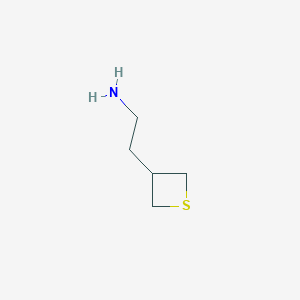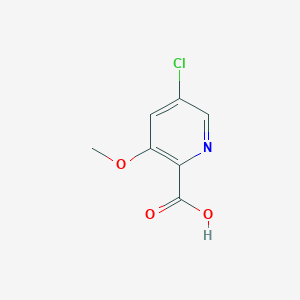
5-Chloro-3-methoxy-pyridine-2-carboxylic acid
Vue d'ensemble
Description
5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 1256789-21-5 . It has a molecular weight of 187.58 and its IUPAC name is 5-chloro-3-methoxy-2-pyridinecarboxylic acid . It is a yellow solid and is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position .
Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid is represented by the linear formula C7H6ClNO3 . The InChI code for this compound is 1S/C7H6ClNO3/c1-12-5-2-4 (8)3-9-6 (5)7 (10)11/h2-3H,1H3, (H,10,11) .Physical And Chemical Properties Analysis
This compound is a yellow solid . It is stored at a temperature between 0-5 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
One notable application of pyridine derivatives involves their synthesis for the investigation of antimicrobial activity. Research has shown that various pyridine derivatives, including those structurally related to 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, exhibit variable and modest activity against strains of bacteria and fungi. These findings are significant for the development of new antimicrobial agents and contribute to the understanding of the chemical's potential in medical research (Patel, Agravat, & Shaikh, 2011).
Spectroscopic Characterizations and Computational Studies
Further research into pyridine-2-carboxylic acid derivatives has involved comprehensive spectroscopic characterization and computational studies to elucidate their structures and properties. Such studies provide insight into the molecular behavior of these compounds, including their electronic absorption wavelengths, HOMO-LUMO energy gaps, and interactions with DNA. These investigations are crucial for designing compounds with desired biological activities and for understanding their mode of action at the molecular level (Tamer et al., 2018).
Corrosion Inhibition
Another application of pyridine derivatives is in the field of corrosion science, where they have been studied as potential corrosion inhibitors for metals. Specifically, derivatives like those related to 5-Chloro-3-methoxy-pyridine-2-carboxylic acid have demonstrated efficacy in protecting steel surfaces from corrosion in acidic environments. These findings have implications for the development of more effective and environmentally friendly corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).
Catalytic Applications and Reaction Mechanisms
The compound has also been explored in the context of catalytic applications, where it serves as a precursor or intermediary in complex chemical reactions. Studies have shown that carboxylic acids, including pyridine-2-carboxylic acid derivatives, can act as traceless activators in decarboxylative coupling reactions. These reactions are of significant interest for the synthesis of complex organic molecules, offering efficient pathways to synthesize substituted pyridines with high levels of regioselectivity (Neely & Rovis, 2014).
Propriétés
IUPAC Name |
5-chloro-3-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPEVXBEZKGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methoxy-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methoxyphenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1457578.png)
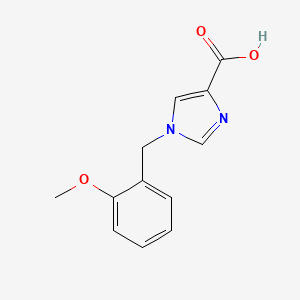
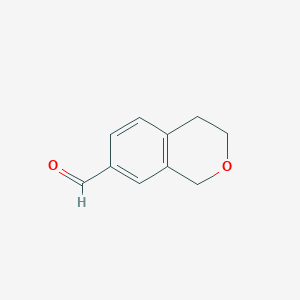
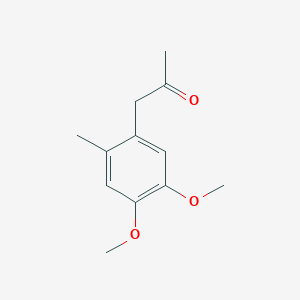

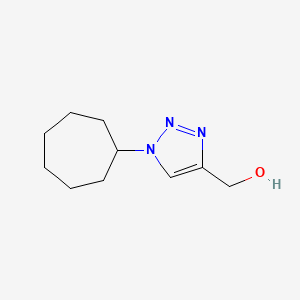
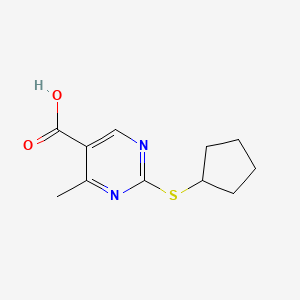
![6-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1457589.png)
